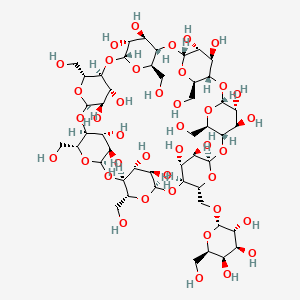
6-Gpcmh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Gpcmh is a complex carbohydrate derivative, specifically a cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds This particular compound is formed by the attachment of a galactopyranosyl group to the 6th position of cyclomaltoheptaose, which is a seven-membered cyclodextrin
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Gpcmh typically involves the enzymatic or chemical modification of cyclomaltoheptaose. One common method is the enzymatic glycosylation using galactosyltransferase, which transfers a galactopyranosyl group to the 6th position of cyclomaltoheptaose. The reaction conditions often include an aqueous buffer solution, optimal pH, and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where cyclomaltoheptaose is reacted with galactose donors in the presence of galactosyltransferase. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6-Gpcmh can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the galactopyranosyl group or the cyclodextrin ring.
Substitution: Substitution reactions can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while substitution can introduce various functional groups to the cyclodextrin ring or the galactopyranosyl moiety.
科学研究应用
6-Gpcmh has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Acts as a molecular carrier for drug delivery, enhancing the solubility and stability of hydrophobic drugs.
Medicine: Investigated for its potential in targeted drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the food and cosmetic industries for its ability to form inclusion complexes with various molecules, improving the stability and solubility of active ingredients.
作用机制
The mechanism of action of 6-Gpcmh involves its ability to form inclusion complexes with various guest molecules. The cyclodextrin ring provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property enhances the solubility, stability, and bioavailability of the guest molecules. The galactopyranosyl group may also interact with specific biological targets, facilitating targeted delivery and release of the encapsulated molecules.
相似化合物的比较
Similar Compounds
Cyclomaltoheptaose: The parent compound without the galactopyranosyl group.
6-O-(Glucopyranosyl)cyclomaltoheptaose: Similar structure with a glucopyranosyl group instead of galactopyranosyl.
6-O-(Mannopyranosyl)cyclomaltoheptaose: Contains a mannopyranosyl group.
Uniqueness
6-Gpcmh is unique due to the presence of the galactopyranosyl group, which imparts specific properties such as enhanced solubility and targeted interactions with biological molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding.
属性
CAS 编号 |
149496-53-7 |
|---|---|
分子式 |
C48H80O40 |
分子量 |
1297.128 |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
InChI 键 |
XXFANTYPKDIONG-VJXVTFIGSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
同义词 |
6-O-(galactopyranosyl)cyclomaltoheptaose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



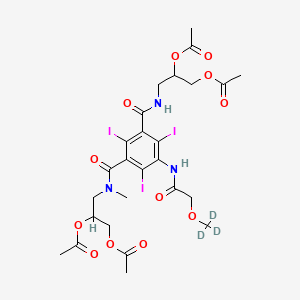
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)
![Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)](/img/new.no-structure.jpg)

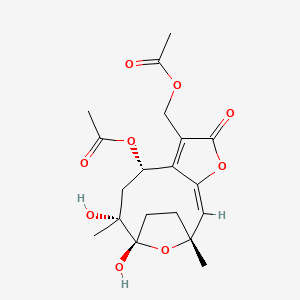
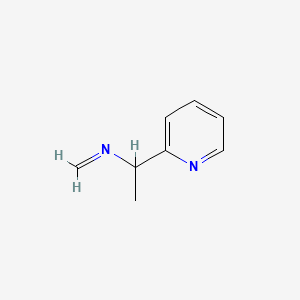

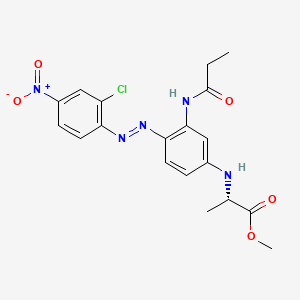
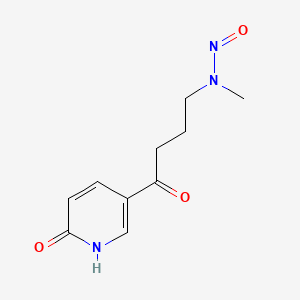
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
